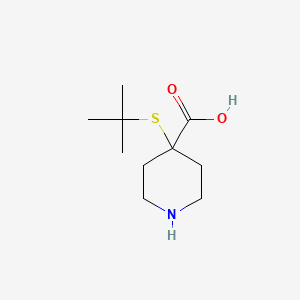

4-(Tert-butylsulfanyl)piperidine-4-carboxylic acid

Description

Properties

Molecular Formula |

C10H19NO2S |

|---|---|

Molecular Weight |

217.33 g/mol |

IUPAC Name |

4-tert-butylsulfanylpiperidine-4-carboxylic acid |

InChI |

InChI=1S/C10H19NO2S/c1-9(2,3)14-10(8(12)13)4-6-11-7-5-10/h11H,4-7H2,1-3H3,(H,12,13) |

InChI Key |

CJYAYGQRIONXPI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)SC1(CCNCC1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Method A: Hydrogenation of Benzyl-Substituted Piperidones

- Starting Material: 1-Benzyl-4-piperidone

- Procedure:

Hydrogenation under catalytic conditions (e.g., Pd/C catalyst) in an ethanol or similar solvent system reduces the benzyl group, yielding a free piperidine ring (intermediate A). - Reaction Conditions:

- Hydrogen pressure: 1-3 atm

- Temperature: Room temperature to mild heating (~25-50°C)

- Solvent: Ethanol or methanol

This step is crucial for removing the benzyl protecting group and preparing the amine for further functionalization.

Introduction of the Sulfanyl Group at the 4-Position

The key feature of the target compound is the tert-butylsulfanyl moiety attached to the piperidine ring.

Method B: Nucleophilic Substitution with Tert-Butylthiol Derivatives

-

- Intermediate B: The free amine or a protected form thereof

- Tert-butylthiol derivative: Such as tert-butylthiol or tert-butylthiol equivalents

- Activation Agents:

- For direct substitution, a suitable leaving group at the 4-position (e.g., halogenated intermediate) is required

- Alternatively, thiolating agents like sodium tert-butylthiolate

-

- Generate a 4-position halogenated piperidine derivative (e.g., via halogenation with N-bromosuccinimide or N-chlorosuccinimide)

- React with tert-butylthiol or its salt to substitute the halogen with the tert-butylsulfanyl group

-

- Solvent: Acetone or DMF

- Temperature: Reflux or room temperature, depending on reactivity

- Time: Several hours to ensure complete substitution

Alternative Method: Radical or Metal-Catalyzed Thiolation

- Use radical initiators or metal catalysts (e.g., copper catalysts) to facilitate the attachment of the tert-butylsulfanyl group directly onto the piperidine ring.

Purification and Characterization

-

- Column chromatography over silica gel using appropriate eluents (e.g., dichloromethane/methanol mixtures)

- Recrystallization from suitable solvents

-

- NMR spectroscopy (¹H, ¹³C)

- Mass spectrometry (MS)

- Infrared spectroscopy (IR) for functional groups

Summary of the Synthetic Route

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butylsulfanyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Various substituted piperidine derivatives

Scientific Research Applications

4-(Tert-butylsulfanyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Tert-butylsulfanyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The tert-butylsulfanyl group can modulate the compound’s binding affinity and specificity, influencing its biological activity. The piperidine ring provides structural stability and enhances the compound’s ability to interact with target molecules .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key structural and physicochemical properties of 4-(tert-butylsulfanyl)piperidine-4-carboxylic acid with related compounds:

Biological Activity

4-(Tert-butylsulfanyl)piperidine-4-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its piperidine ring structure with a tert-butylsulfanyl group and a carboxylic acid functional group. These structural features may contribute to its biological activity, particularly in interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antiviral Activity : Studies suggest that piperidine derivatives can inhibit viral replication, particularly against coronaviruses. In silico studies have shown that certain piperidine compounds bind to the catalytic site of viral proteases, indicating potential as antiviral agents .

- Antioxidant Properties : The presence of the tert-butyl group may enhance the compound's ability to scavenge free radicals, thereby exhibiting antioxidant activity. This property is crucial in protecting cells from oxidative stress, which is implicated in various diseases .

The mechanisms through which this compound exerts its biological effects include:

- Protease Inhibition : The compound has been studied for its inhibitory effects on viral proteases, which are essential for viral replication. By blocking these enzymes, the compound can potentially halt the progression of viral infections .

- Oxidative Stress Reduction : The antioxidant activity may involve the modulation of cellular pathways that reduce oxidative damage. This includes the activation of Nrf2 pathways, leading to increased expression of cytoprotective enzymes .

Case Studies and Research Findings

- Antiviral Efficacy : A study evaluated several piperidine derivatives for their efficacy against SARS-CoV-2 main protease (Mpro). While inhibition was modest, it highlighted the potential of these compounds as antiviral agents requiring further optimization .

- Cellular Protection Against Oxidative Stress : Research demonstrated that compounds similar to this compound protected liver cells from oxidative damage induced by tert-butyl hydroperoxide (t-BHP). This protective effect was associated with increased glutathione levels and enhanced activity of antioxidant enzymes .

Data Tables

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(tert-butylsulfanyl)piperidine-4-carboxylic acid, and what critical parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as functional group protection/deprotection and sulfur-based coupling. For example:

Piperidine Core Formation : Start with a Boc-protected piperidine derivative (e.g., 1-Boc-4-piperidone) and introduce the tert-butylsulfanyl group via nucleophilic substitution. Control reaction temperature (0–25°C) and stoichiometric ratios to minimize byproducts .

Carboxylic Acid Introduction : Hydrolyze ester intermediates under basic conditions (e.g., NaOH/EtOH) or via catalytic hydrogenation. Purity is enhanced by recrystallization or column chromatography .

- Critical Parameters : Reaction pH, solvent polarity (e.g., DMF vs. THF), and catalyst selection (e.g., Pd/C for hydrogenation) significantly impact yield. Impurities often arise from incomplete deprotection or oxidation of the sulfanyl group .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., piperidine ring protons at δ 1.4–3.2 ppm, tert-butyl group at δ 1.2–1.4 ppm) and carboxylic acid proton (δ 10–12 ppm) .

- IR Spectroscopy : Key peaks include S-H stretch (~2550 cm), C=O stretch (~1700 cm), and tert-butyl C-H bends (~1360 cm) .

- HPLC/MS : Reversed-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H] at m/z 244.2875) .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states for sulfanyl group introduction. For example, calculate activation energies for nucleophilic substitution at the piperidine C-4 position .

- Reaction Path Screening : Combine cheminformatics tools (e.g., Gaussian, ORCA) with experimental data to predict optimal solvents and catalysts. ICReDD’s approach employs reaction path search algorithms to reduce trial-and-error experimentation .

- Example : A study on similar piperidine derivatives achieved 20% higher yield by simulating steric effects of tert-butyl groups on reaction intermediates .

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

- Methodological Answer :

- Dose-Response Assays : Perform orthogonal assays (e.g., enzyme inhibition, cell viability) across multiple concentrations. For instance, inconsistencies in TNF-α modulation (observed in PC12 neural cells) require validation via ELISA and RT-PCR .

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., replacing tert-butylsulfanyl with methylsulfonyl) to isolate contributions of specific functional groups .

- Meta-Analysis : Use platforms like PubChem to aggregate data from independent studies, identifying outliers caused by impurities (e.g., residual Boc-protected intermediates) .

Q. What strategies improve regioselectivity in functionalizing the piperidine ring during synthesis?

- Methodological Answer :

- Protecting Group Strategy : Use Boc groups to shield the piperidine nitrogen, directing sulfanyl substitution to the C-4 position. Deprotection with TFA ensures minimal side reactions .

- Steric and Electronic Control : Bulkier tert-butylsulfanyl groups favor equatorial positioning on the piperidine ring, reducing steric clash during carboxylation .

- Catalytic Asymmetric Synthesis : Chiral catalysts (e.g., BINOL-derived phosphates) can enforce enantioselectivity in derivatives, as demonstrated in related 3-piperidinecarboxylic acid syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.